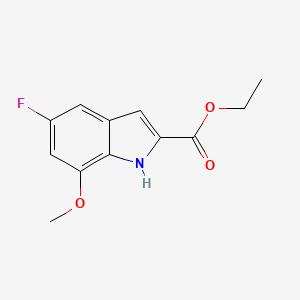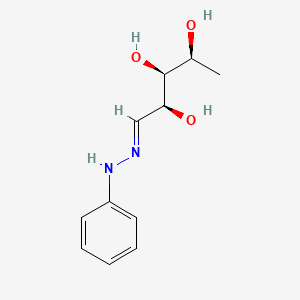
5-deoxy-L-arabinose phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-L-arabinose phenylhydrazone: is a phenylhydrazone derivative of 5-deoxy-L-arabinose. It is characterized by the presence of a phenylhydrazone group attached to the 5-deoxy-L-arabinose molecule. This compound has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . It is known for its chiral conformation, which arises from the configuration of the carbon atoms on the ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Deoxy-L-arabinose phenylhydrazone can be synthesized from 5-deoxy-L-arabinose and hydrazine . The reaction involves the condensation of 5-deoxy-L-arabinose with phenylhydrazine under controlled conditions to form the phenylhydrazone derivative. The reaction typically requires an acidic or neutral medium to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 5-deoxy-L-arabinose and its subsequent reaction with phenylhydrazine. The reaction conditions, such as temperature, pH, and solvent choice, can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Deoxy-L-arabinose phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazone group to other functional groups.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry: 5-Deoxy-L-arabinose phenylhydrazone is used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in many biochemical reactions involved in cell metabolism and redox balance .
Biology and Medicine: The compound has shown anti-inflammatory and antimicrobial properties, making it a potential candidate for therapeutic applications . It can also be used in the study of carbohydrate metabolism and related biochemical pathways.
Industry: In the industrial sector, this compound can be utilized in the synthesis of various organic compounds and intermediates. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-deoxy-L-arabinose phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
5-Deoxy-L-arabinose: The parent compound without the phenylhydrazone group.
Phenylhydrazine: The hydrazine derivative used in the synthesis of 5-deoxy-L-arabinose phenylhydrazone.
Tetrahydrobiopterin: A related compound synthesized using this compound as a precursor.
Uniqueness: this compound is unique due to its specific phenylhydrazone group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for tetrahydrobiopterin synthesis and its anti-inflammatory and antimicrobial activities set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
(1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10-,11-/m0/s1 |
Clé InChI |
BIVHIDUIIIYYKK-BOAFTQECSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@H](/C=N/NC1=CC=CC=C1)O)O)O |
SMILES canonique |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


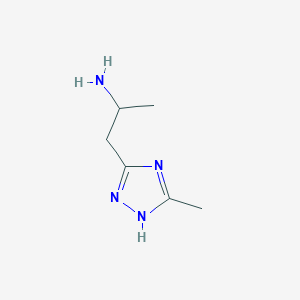
![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)


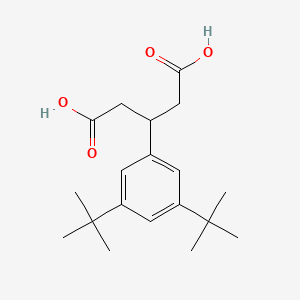

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
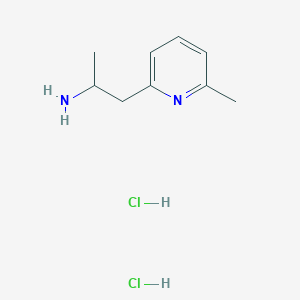
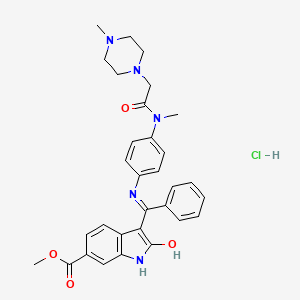
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
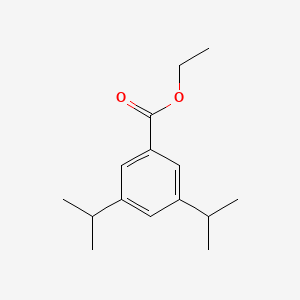
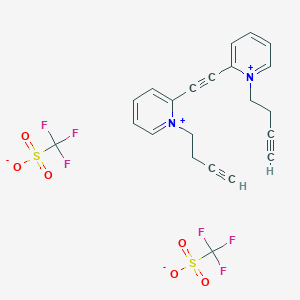
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
